molecular formula C9H10N2S B11765436 1-(Benzo[d]thiazol-5-yl)ethanamine

1-(Benzo[d]thiazol-5-yl)ethanamine

Cat. No.: B11765436
M. Wt: 178.26 g/mol
InChI Key: OYEMTXBRVDLKKG-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-5-yl)ethanamine features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles. This compound serves as a critical synthetic intermediate or precursor for developing novel bioactive molecules, particularly in antimicrobial and anticancer research. In antimicrobial applications, benzothiazole derivatives have demonstrated significant activity against resistant bacterial strains such as S. aureus by inhibiting the dihydropteroate synthase (DHPS) enzyme, a key target in the folate biosynthesis pathway . These compounds compete with 4-aminobenzoic acid (PABA) for the enzyme's active site, disrupting bacterial folate production . In oncology research, structurally similar benzothiazole hybrids exhibit potent cytotoxicity and act as epidermal growth factor receptor (EGFR) inhibitors . The benzothiazole ring system functions as an efficient bioisostere for the ATP-purine ring, enabling competitive binding at the EGFR kinase domain to suppress cancer cell proliferation . Researchers also value this chemical scaffold for developing potential agents against neurodegenerative diseases, including Alzheimer's, where benzothiazole-based molecules show inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

1-(1,3-benzothiazol-5-yl)ethanamine

InChI

InChI=1S/C9H10N2S/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,10H2,1H3

InChI Key

OYEMTXBRVDLKKG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)SC=N2)N

Origin of Product

United States

Computational Chemistry and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net These models are valuable in predicting the activity of new, unsynthesized compounds.

Development and Validation of 3D-QSAR Models

While specific 3D-QSAR models for 1-(Benzo[d]thiazol-5-yl)ethanamine are not extensively documented in publicly available literature, numerous studies on analogous benzothiazole (B30560) derivatives provide a framework for understanding its potential structure-activity relationships. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For instance, 3D-QSAR studies on a series of 2-(4-aminophenyl)benzothiazoles have been conducted to elucidate their antitumor activities. scispace.com These models are built by aligning the compounds and calculating steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the structure would likely enhance or diminish biological activity.

A typical 3D-QSAR study involves the following steps:

Dataset Selection: A series of structurally related compounds with known biological activities is chosen.

Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common scaffold.

Field Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated.

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to correlate the field values with biological activities, generating a QSAR equation.

Model Validation: The predictive power of the model is assessed using techniques like leave-one-out cross-validation (q²) and prediction for an external test set (r²_pred).

Table 1: Key Statistical Parameters in 3D-QSAR Models for Benzothiazole Derivatives

ParameterDescriptionTypical Value for a Good Model
Cross-validated correlation coefficient> 0.5
Non-cross-validated correlation coefficient> 0.6
r²_pred Predictive correlation coefficient for an external test set> 0.6
SEE Standard Error of EstimateLow value
F-value F-test statisticHigh value

This table presents typical statistical parameters used to validate 3D-QSAR models, based on general findings in the field.

For this compound, a 3D-QSAR model would likely reveal the importance of the steric bulk and electrostatic properties of the ethanamine substituent at the 5-position of the benzothiazole ring.

Integration of Chromatographic Data in QSAR Assays

Chromatographic data can be effectively integrated into QSAR studies to provide descriptors of a compound's lipophilicity and its interactions with stationary phases that can mimic biological environments. Thin-layer chromatography (TLC) is a technique that has been used for this purpose in studies of thiazole (B1198619) and benzothiazole derivatives. nih.gov

In such studies, the retention parameters (like Rf or RM values) obtained from chromatography are used as descriptors in the QSAR equation. These parameters can be correlated with biological activity, providing insights into the role of lipophilicity and polarity in the compound's mechanism of action. For example, QSAR models have been developed for H1-antihistamine activity of benzothiazole derivatives using their chromatographic data.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. thaiscience.info

Identification of Essential Pharmacophoric Features (e.g., Hydrogen Bond Acceptors/Donors, Hydrophobic Sites, Aromatic Rings)

For the benzothiazole scaffold, pharmacophore models have been developed for various targets. thaiscience.inforesearchgate.net These models typically highlight the importance of several key features:

Aromatic Ring: The benzothiazole ring system itself is a crucial aromatic feature that can engage in π-π stacking or hydrophobic interactions with the target protein. nih.gov

Hydrogen Bond Acceptors: The nitrogen atom in the thiazole ring often acts as a hydrogen bond acceptor.

Hydrogen Bond Donors: Substituents on the benzothiazole ring can introduce hydrogen bond donor capabilities. In the case of this compound, the primary amine group is a key hydrogen bond donor.

Hydrophobic Sites: The benzene (B151609) part of the benzothiazole ring and other non-polar substituents contribute to hydrophobic interactions.

Table 2: Common Pharmacophoric Features of Benzothiazole Derivatives

Pharmacophoric FeaturePotential Role in BindingRelevance to this compound
Aromatic Ringπ-π stacking, hydrophobic interactionsThe benzothiazole ring system.
Hydrogen Bond AcceptorInteraction with donor groups on the receptorThe nitrogen atom of the thiazole ring.
Hydrogen Bond DonorInteraction with acceptor groups on the receptorThe -NH₂ group of the ethanamine substituent.
Hydrophobic SiteVan der Waals interactionsThe benzene ring and the ethyl group of the ethanamine substituent.

This table summarizes the common pharmacophoric features identified in studies of benzothiazole derivatives and their specific relevance to the structure of this compound.

Application of Pharmacophore Models for Virtual Screening

Once a pharmacophore model is established and validated, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required pharmacophoric features. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. nih.gov A pharmacophore model based on the key features of active benzothiazole derivatives could be employed to identify new molecules with similar potential biological activity.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This technique is instrumental in understanding the molecular basis of a compound's activity.

Studies on various benzothiazole derivatives have revealed common interaction patterns with different protein targets. mdpi.comnih.govnih.gov For example, molecular docking of benzothiazole derivatives into the active site of enzymes often shows that the benzothiazole ring is positioned within a hydrophobic pocket, while substituents form specific hydrogen bonds and electrostatic interactions with nearby amino acid residues.

For this compound, a molecular docking study would likely show that the benzothiazole core fits into a hydrophobic cleft of the target protein. The ethanamine side chain would be crucial for establishing specific interactions. The primary amine group could form hydrogen bonds with amino acid residues like aspartate or glutamate, or with the backbone carbonyls of the protein. The ethyl group would contribute to hydrophobic interactions. The precise binding mode would, of course, depend on the specific topology and amino acid composition of the receptor's active site.

Table 3: Potential Protein-Ligand Interactions for this compound

Structural MoietyType of InteractionPotential Interacting Amino Acid Residues
Benzothiazole RingHydrophobic, π-π stackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Thiazole NitrogenHydrogen Bond AcceptorSerine, Threonine, Asparagine, Glutamine
Ethanamine -NH₂ groupHydrogen Bond Donor, ElectrostaticAspartic Acid, Glutamic Acid, Serine, Threonine
Ethanamine -CH-CH₃HydrophobicAlanine, Valine, Leucine, Isoleucine

This table outlines the likely interactions between different parts of the this compound molecule and amino acid residues in a protein binding site, based on general principles of molecular recognition and studies on related compounds.

Prediction of Binding Affinities and Preferred Binding Orientations

Molecular docking is a key computational technique used to predict the binding affinity and preferred orientation of a ligand within the active site of a protein. For benzothiazole derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis for their activity.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous benzothiazole-containing compounds provides significant insights. For instance, studies on various benzothiazole derivatives have revealed their potential to bind to a range of enzymes and receptors. Molecular docking simulations on benzo[d]thiazol-2-amine derivatives have shown significant binding affinities towards the HER enzyme, with docking scores indicating potent interactions. researchgate.net For example, certain derivatives exhibited high affinity with docking scores recorded as low as -10.4, -9.9, and -9.8 kcal/mol. researchgate.net

Predicted Binding Affinities of Related Benzothiazole Derivatives
DerivativeTargetPredicted Binding Affinity (kcal/mol)
Benzo[d]thiazol-2-amine derivative 1HER Enzyme-9.8
Benzo[d]thiazol-2-amine derivative 2HER Enzyme-10.4
Benzo[d]thiazol-2-amine derivative 3HER Enzyme-9.9
Benzothiazole-based Triazole derivative 7gHuman Myosin 9b-8.5
Benzothiazole-based Triazole derivative 7mHuman Myosin 9b-8.2

Analysis of Specific Molecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The nature and strength of molecular interactions between a ligand and its target are fundamental to its biological activity. For aromatic and heterocyclic compounds like this compound, hydrogen bonding and π-π stacking are particularly important.

The benzothiazole ring system, with its aromatic character, is capable of engaging in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. The ethanamine substituent provides a primary amine group that can act as a hydrogen bond donor, and the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor.

Computational studies on related benzothiazole derivatives have highlighted the importance of these interactions. For example, molecular docking analyses of benzothiazole-based triazole derivatives have shown that hydrogen bonds and hydrophobic interactions are key to their binding with protein targets. ajgreenchem.com The orientation of the benzothiazole ring and its substituents within the binding pocket determines the feasibility and strength of these interactions. The planarity of the benzothiazole core facilitates optimal π-π stacking, while the flexibility of the ethanamine side chain allows it to adopt a conformation that maximizes hydrogen bonding opportunities.

Advanced Computational Methodologies for Molecular Understanding

Beyond standard docking and interaction analysis, more advanced computational methods are employed to gain a deeper understanding of the molecular properties of compounds like this compound.

Theoretical Predictions of Stability and Reactivity (e.g., DFT applications)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. DFT calculations can provide valuable information about various molecular properties, including optimized geometry, frontier molecular orbital (FMO) energies (HOMO and LUMO), and global reactivity descriptors.

For benzothiazole derivatives, DFT studies have been used to assess their kinetic stability and reactivity. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com Studies on various benzothiazoles have shown that the nature and position of substituents on the benzothiazole ring can significantly influence the HOMO-LUMO gap and, consequently, the molecule's reactivity. mdpi.com For this compound, the electron-donating nature of the amino group is expected to affect the electronic properties of the benzothiazole system.

Calculated DFT Parameters for Representative Benzothiazole Derivatives
DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-Aminobenzothiazole (B30445)-6.02-1.254.77
Benzothiazole-CF3 derivative-7.12-2.664.46

In Silico Prediction Methodologies for Absorption, Distribution, and Metabolism Parameters

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico tools play a vital role in predicting these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics.

Predicted ADME Properties for Representative Benzothiazole Derivatives
DerivativeMolecular Weight (g/mol)logPHuman Intestinal Absorption (%)Blood-Brain Barrier Permeation
2-Hydroxybenzothiazole derivative 4325.352.8586.77No
2-Aminobenzothiazole derivative150.201.60HighYes

Mechanistic Investigations at the Molecular and Cellular Levels in Vitro Studies

Cellular and Subcellular Effects of Benzothiazole (B30560) Derivatives

While no information is available for 1-(Benzo[d]thiazol-5-yl)ethanamine, research on other benzothiazole derivatives has shown a range of cellular and subcellular effects. These studies provide a potential roadmap for investigating the title compound.

Cell Cycle Modulation (e.g., Induction of Cell Cycle Arrest in Sub-G1 Phase)

There are no available studies demonstrating the effect of this compound on cell cycle progression. Future research could explore whether this compound, like some other heterocyclic compounds, can induce cell cycle arrest, potentially in the sub-G1 phase which is indicative of apoptosis.

Disruption of Mitochondrial Membrane Potential

The impact of this compound on mitochondrial membrane potential has not been documented. Investigations in this area would be crucial, as disruption of this potential is a key indicator of mitochondrial dysfunction and a common mechanism for inducing apoptosis.

Role of Reactive Oxygen Species (ROS) Accumulation in Cellular Processes

Currently, there is no data on whether this compound can induce the accumulation of reactive oxygen species (ROS). As ROS can act as second messengers in various signaling pathways and induce cellular damage, this represents a significant area for future investigation.

Subcellular Distribution Analysis (e.g., Colocalization with Acidic Organelles)

The subcellular localization of this compound is unknown. Studies to determine its distribution within the cell, for instance, whether it colocalizes with acidic organelles like lysosomes, would provide insight into its potential mechanisms of action and cellular targets.

Modulation of Key Intracellular Signaling Pathways

The influence of this compound on key intracellular signaling pathways remains uninvestigated.

Downregulation of Epidermal Growth Factor Receptor (EGFR) Activity

There is no evidence to suggest that this compound downregulates the activity of the Epidermal Growth Factor Receptor (EGFR). While some other benzothiazole derivatives have been explored as EGFR inhibitors, this specific activity has not been reported for the title compound.

Inhibition of Kinase Signaling Pathways

Derivatives of the benzothiazole scaffold have been investigated for their potential to modulate various kinase signaling pathways, which are crucial in regulating cellular processes like proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.com Its inhibition is a well-established strategy in cancer therapy. researchgate.net A study on new benzothiazole hybrids identified several compounds with potent inhibitory activity against VEGFR-2. nih.gov Notably, compound 4a in the study, N-(6-nitrobenzo[d]thiazol-2-yl)-2-(5-(4-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide, was the most potent, with an IC₅₀ value of 5.61 µM against the HCT-116 cancer cell line. nih.gov The study suggested a strong correlation between the cytotoxicity of these compounds and their VEGFR-2 inhibition. nih.gov Other research has also highlighted thiazole (B1198619) and benzoxazole (B165842) derivatives as effective VEGFR-2 inhibitors. nih.govmdpi.com

Interactive Table: VEGFR-2 Inhibitory Activity of Benzothiazole Derivatives

Compound ID Structure Highlights Target Cell Line IC₅₀ (µM) Citation
4a 6-nitrobenzo[d]thiazole, dioxothiazolidine HCT-116 5.61 nih.gov
4a 6-nitrobenzo[d]thiazole, dioxothiazolidine HEPG-2 7.92 nih.gov
4a 6-nitrobenzo[d]thiazole, dioxothiazolidine MCF-7 3.84 nih.gov
4e 6-nitrobenzo[d]thiazole, dioxothiazolidine MCF-7 6.11 nih.gov
8a 6-nitrobenzo[d]thiazole, rhodanine MCF-7 10.86 nih.gov
12b Phenylfuroxan, pyrazolo[3,4-d]pyrimidine HepG-2 11.5 mdpi.com

This table is interactive. You can sort and filter the data.

PI3K/Akt/mTOR and ERK/MAPK Pathways The PI3K/Akt/mTOR and ERK/MAPK signaling pathways are central to cell survival, proliferation, and apoptosis. nih.govnih.govnih.gov Aberrant activation of the PI3K/Akt/mTOR pathway is a common feature in many cancers. nih.gov While various natural products and synthetic compounds are known to inhibit this pathway, specific data on this compound is not detailed in the reviewed literature. nih.govresearchgate.netmdpi.comresearchgate.net However, studies on related heterocyclic structures show significant activity. For instance, benzo[b]furan derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway in breast cancer cells. nih.gov

In the context of the MAPK pathway, a series of 2-thioether-benzothiazoles were synthesized and evaluated as inhibitors of c-Jun N-terminal kinases (JNKs), which are members of the MAPK family. nih.gov These kinases are activated by cellular stress and are involved in apoptosis and inflammation. nih.gov The study found that benzothiazoles showed better JNK inhibition potency compared to benzoxazole or benzimidazole (B57391) analogs. nih.gov

A significant finding involves a clinical candidate for inflammatory diseases, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate (B84403) , which is a potent and specific inhibitor of Receptor Interacting Protein 2 (RIP2) kinase. nih.gov RIP2 is a crucial signaling partner in the NOD2 pathway, which is implicated in inflammatory conditions. nih.gov This compound, currently in phase 1 clinical studies, demonstrates that the benzo[d]thiazol-5-ylamino moiety is a key structural feature for potent kinase inhibition. nih.gov

JAK/STAT Pathway and p56lck The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is another critical signaling cascade. nih.govumn.edu Ex vivo treatment with JAK inhibitors like ruxolitinib (B1666119) has been shown to reduce cytokine responsiveness and normalize STAT1 phosphorylation. nih.gov However, the reviewed literature did not provide specific in vitro data on the inhibition of the JAK/STAT pathway or the p56lck kinase by this compound or its close derivatives.

Enzyme and Receptor Interaction Mechanisms (In Vitro)

Cholinesterase Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))Inhibitors of AChE and BChE are used in the symptomatic treatment of Alzheimer's disease by restoring the level of the neurotransmitter acetylcholine.nih.govVarious benzothiazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential.nih.govmdpi.com

A study of thirteen benzothiazolone derivatives found that most compounds were more effective at inhibiting butyrylcholinesterase (BChE) than acetylcholinesterase (AChE). mdpi.com Compound M13 (2-(2-oxobenzo[d]thiazol-3(2H)-yl)-N'-(6-methoxy-1H-indol-3-yl)methylene)acetohydrazide) was the most potent BChE inhibitor with an IC₅₀ of 1.21 µM. mdpi.com In contrast, another series of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles were found to be selective inhibitors of AChE, with a competitive inhibition pattern. nih.gov Furthermore, a series of benzo[d]thiazole-propanamide derivatives showed good inhibitory potency against BChE, with compound 2h (N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide) having an IC₅₀ value of 12.33 µM. nih.gov

Interactive Table: Cholinesterase Inhibitory Activity of Benzothiazole Derivatives

Compound Series Most Potent Compound Target Enzyme IC₅₀ (µM) Selectivity Index (BChE/AChE) Citation
Benzothiazolones M13 BChE 1.21 4.16 mdpi.com
Benzothiazolones M2 BChE 1.38 28.99 mdpi.com
Acrylonitriles 7f AChE 64 - nih.gov
Propanamides 2h BChE 12.33 - nih.gov
Propanamides 2c BChE 15.12 - nih.gov

This table is interactive. You can sort and filter the data.

Inhibition of Mitochondrial Respiration Complex I (e.g., NADH Oxidase, NADH:Quinone Reductase)

While direct studies on the inhibitory effects of this compound on mitochondrial respiration complex I are not extensively documented in publicly available literature, research on structurally related benzothiazole and other sulfur-containing heterocyclic derivatives suggests that this class of compounds has the potential to interact with components of the electron transport chain. For instance, studies on substituted 1,2,3-benzothiadiazoles, which share a bicyclic core with a sulfur-containing ring, have demonstrated inhibitory activity against NADH oxidase (Complex I).

One such study investigated the effects of 6-Chloro-1,2,3-benzothiadiazole on beef heart submitochondrial particles. nih.gov The findings indicated that this compound is an effective inhibitor of NADH oxidase, while having no significant effect on succinate (B1194679) oxidase (Complex II). nih.gov The inhibition of NADH oxidase activity was dose-dependent, with maximal inhibition of 80-85% observed at a concentration of 0.75 mM. nih.gov The half-maximal inhibitory concentration (IC50) for this compound against NADH-duroquinone reductase activity was reported to be 0.5 mM. nih.gov In contrast, its inhibitory effect on NADH-juglone reductase was modest, and it did not affect NADH-ferricyanide reductase activity. nih.gov These results suggest a specific interaction with Complex I, potentially at a site on the oxygen side of NADH dehydrogenase. nih.gov

The data from this study on a related heterocyclic compound are summarized in the table below.

Compound Target Inhibition Data Source
6-Chloro-1,2,3-benzothiadiazoleNADH Oxidase80-85% inhibition at 0.75 mM nih.gov
6-Chloro-1,2,3-benzothiadiazoleNADH-Duroquinone ReductaseIC50 = 0.5 mM nih.gov
6-Chloro-1,2,3-benzothiadiazoleNADH-Juglone Reductase23% inhibition at 0.5 mM nih.gov
6-Chloro-1,2,3-benzothiadiazoleNADH-Ferricyanide ReductaseNo inhibition nih.gov

Although these findings are for a benzothiadiazole and not a benzothiazole, they highlight the potential for small heterocyclic molecules containing a thiazole-like ring fused to a benzene (B151609) ring to interfere with mitochondrial Complex I function. Further investigation is warranted to determine if this compound exhibits similar inhibitory properties against mitochondrial respiration.

Topoisomerase I/II Inhibition

For example, a series of 2-aminobenzothiazole (B30445) derivatives have been identified as potent inhibitors of DNA gyrase B, a bacterial type II topoisomerase. nih.gov The expansion of the chemical space around the 2-aminobenzothiazole core, particularly at the C5 position, has been a strategy to enhance inhibitory potency and modulate the antibacterial spectrum. nih.gov This suggests that substitution at the 5-position of the benzothiazole ring, as seen in this compound, could be a critical determinant of activity against topoisomerases.

Furthermore, other benzothiazole derivatives have been shown to act as topoisomerase I inhibitors with DNA binding ability. nih.gov The proposed mechanism for some of these compounds involves intercalation into the DNA, which stabilizes the topoisomerase-DNA cleavage complex, leading to apoptosis. The structural features of the benzothiazole ring system are thought to play a crucial role in these interactions.

The table below summarizes the topoisomerase inhibitory activity of some benzothiazole derivatives.

Compound Class Target Key Findings Source
2-Aminobenzothiazole derivativesDNA Gyrase B (Type II Topoisomerase)Low nanomolar inhibition (IC50 < 10 nM) for some derivatives. nih.gov
Benzothiazole derivativesTopoisomerase IDemonstrated DNA binding and topoisomerase I inhibition. nih.gov
Altholactone derivatives with halogenated benzoateTopoisomerase IIαEnhanced inhibitory activity compared to the parent compound. nih.gov

Given the established activity of the benzothiazole scaffold against topoisomerases, it is plausible that this compound could exhibit similar properties. However, experimental validation is necessary to confirm this hypothesis and to determine its specific activity against topoisomerase I and/or II.

Direct Molecular Interactions: DNA and Protein Binding

The benzothiazole moiety is a well-recognized "privileged" scaffold in medicinal chemistry, known for its ability to interact with a variety of biological macromolecules, including DNA and proteins. While direct binding studies for this compound are limited, the broader class of benzothiazole derivatives has been extensively studied for these interactions.

DNA Binding:

Several studies have demonstrated the DNA binding capabilities of benzothiazole derivatives. nih.govrsc.org The planar aromatic structure of the benzothiazole ring system allows it to intercalate between the base pairs of the DNA double helix. This interaction can lead to conformational changes in the DNA and interfere with cellular processes such as replication and transcription. For instance, certain benzothiazole-bearing amide derivatives have been shown to have an intracellular mode of action due to their binding with DNA. rsc.org The nature and position of substituents on the benzothiazole ring can significantly influence the mode and affinity of DNA binding.

Protein Binding:

Benzothiazole derivatives have been shown to bind to a range of protein targets, often with high affinity and specificity. This has led to their development as inhibitors for various enzymes and receptors implicated in disease. For example, derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). nih.govnih.gov Molecular docking and dynamics simulations have indicated that the benzothiazole core can form key interactions within the ATP-binding pocket of these kinases. nih.gov

Additionally, benzothiazole derivatives have been developed as inhibitors of other proteins such as microsomal triglyceride transfer protein (MTP) and dihydropteroate (B1496061) synthase (DHPS). nih.govmdpi.com

The table below summarizes some of the documented molecular interactions of benzothiazole derivatives.

Compound Class Molecular Target Type of Interaction Source
Benzothiazole-bearing amidesDNABinding/Intercalation rsc.org
2-Aminobenzothiazole derivativesEGFR Tyrosine KinaseBinding to receptor cavity nih.gov
2-Aminobenzothiazole derivativesDYRK2High-affinity binding (Kd = 92 nM for one derivative) nih.gov
Benzothiazole triamide derivativesMicrosomal Triglyceride Transfer Protein (MTP)Inhibition nih.gov
Benzothiazole-pyrazolone derivativesDihydropteroate Synthase (DHPS)Enzyme inhibition mdpi.com

The ethanamine substituent at the 5-position of this compound introduces a basic side chain that could potentially engage in specific electrostatic or hydrogen bonding interactions with amino acid residues in a protein's binding site or with the phosphate backbone of DNA. These potential interactions, combined with the inherent properties of the benzothiazole scaffold, suggest that this compound is a promising candidate for further investigation into its DNA and protein binding capabilities.

Structure Activity Relationship Sar Studies of 1 Benzo D Thiazol 5 Yl Ethanamine and Its Derivatives

Impact of Substituent Modifications on Observed Biological Activities

The position and chemical nature of substituents on the benzothiazole (B30560) ring are critical determinants of biological activity. Literature reveals that substitutions at the C-2 and C-6 positions are particularly influential. benthamscience.com For instance, in the development of anticancer agents, modifications at these positions have been a primary focus. nih.gov

One study on benzothiazole derivatives targeting non-small cell lung cancer found that substitutions at the 2- and 6-positions were key for significant anticancer potential. nih.gov Specifically, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) demonstrated significant activity, highlighting the importance of a chloro group at the C-6 position and a substituted amine at the C-2 position. nih.gov This compound not only inhibited cancer cell proliferation but also showed anti-inflammatory effects by reducing levels of cytokines like IL-6 and TNF-α. nih.gov

Further research into Hsp90 C-terminal-domain inhibitors used 2,6-disubstituted benzothiazoles as a scaffold. mdpi.com This work underscored that combining specific groups at these two positions is a valid strategy for designing potent inhibitors. mdpi.com The general findings suggest that electron-withdrawing or electron-donating groups can have a profound effect depending on the specific biological target.

Table 1: Impact of Benzothiazole Ring Substituents on Anticancer Activity


CompoundSubstituentsTarget/ActivityIC50 (µM)Source
Compound 3Thiourea at C-2Antiproliferative (U-937 cell line)16.23 ± 0.81 thaiscience.info
Compound 4iSubstitutions at C-2 and C-6Anticancer (HOP-92 cell line)Promising Activity nih.gov
Compound B7C-6: Chloro; C-2: N-(4-nitrobenzyl)amineAnticancer (A431, A549) & Anti-inflammatorySignificant Inhibition nih.gov
Compound 9i2,6-disubstitutedHsp90 CTD Inhibition (MCF-7 cells)3.9 ± 0.1 nih.gov

The ethanamine side chain of 1-(Benzo[d]thiazol-5-yl)ethanamine is a crucial element for its biological function, providing a key point of interaction with target proteins. Modifications to this side chain can significantly influence binding affinity and activity. Studies on structurally related compounds emphasize the importance of the side chain's length, composition, and flexibility.

For example, in a series of side-chain-modified benzothiazinone derivatives with anti-mycobacterial activity, various amines were attached to the core structure. mdpi.comThe nature of the amine and the linker connecting it to the heterocyclic core were shown to be critical. Although this study was on benzothiazinones, the principles are transferable, suggesting that modifications to the ethanamine group—such as altering the amine to a larger cyclic amine or changing the ethyl linker length—would likely have a substantial impact on the biological profile of this compound derivatives. Similarly, research on other thiazole (B1198619) derivatives has shown that the side chain is pivotal for activity as cholinesterase inhibitors and anti-inflammatory agents. academie-sciences.fr

Correlations between Pharmacophoric Features and Biological Potency

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzothiazole derivatives, several key pharmacophoric features have been identified that correlate with their biological potency. thaiscience.inforesearchgate.net Commonly identified features for active benzothiazole derivatives include:

Aromatic Ring: The benzothiazole ring system itself often acts as a crucial aromatic feature, participating in hydrophobic or pi-stacking interactions within the target's binding site. researchgate.net* Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole ring and the amine group in the ethanamine side chain can act as hydrogen bond acceptors and donors, respectively. These interactions are often essential for anchoring the molecule correctly in the active site of an enzyme or receptor. researchgate.net* Hydrophobic Features: Substituents on the benzothiazole ring can introduce additional hydrophobic interactions, enhancing binding affinity. researchgate.net Pharmacophore models developed for benzothiazole derivatives acting as p56lck inhibitors identified a set of chemical functionalities arranged in a specific 3D orientation that is crucial for activity. thaiscience.infoAnother model built for MET inhibitors also highlighted hydrogen-bond acceptors, hydrophobic groups, and aromatic rings as essential features. researchgate.netThese models serve as valuable tools for designing new compounds with potentially improved potency. thaiscience.info

Relationships between Chromatographic Behavior and Biological Activity

Quantitative structure-activity relationship (QSAR) studies have explored the link between the physicochemical properties of compounds and their biological activities. In some cases, chromatographic data can be used as a surrogate for lipophilicity, a key parameter influencing a drug's ability to cross membranes and interact with targets.

A study on thiazole and benzothiazole derivatives with H1-antihistamine activity successfully used thin-layer chromatography (TLC) data to model their biological function. nih.govThe researchers found significant correlations between the chromatographic behavior of the compounds and their H1-receptor antagonist activity (pA2 values). The lipophilicity data derived from these chromatographic experiments were instrumental in the QSAR assay. The resulting models showed a high predictive power, with the correlation of calculated pA2 values versus experimental values being significant (R² = 0.91-0.94). nih.govThis suggests that for certain classes of benzothiazole derivatives, chromatographic methods can be a useful tool to pre-select new drug candidates by predicting their biological activity. nih.gov

Stereochemical Influence on Biological Activity

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is common for one enantiomer to be significantly more active than the other because biological targets like enzymes and receptors are themselves chiral. The ethanamine side chain in this compound contains a chiral center, leading to (R) and (S) enantiomers.

Biological Activities and Applications in Vitro Academic Research Focus

Anticancer Research (In Vitro Cell Line Studies)

Benzothiazole (B30560) derivatives have been the subject of extensive research for their potential as anticancer agents. nih.gov These compounds have shown efficacy against various cancer cell lines through multiple mechanisms of action. nih.govtandfonline.com

Efficacy Against Diverse Human Cancer Cell Lines (e.g., Breast, Colon, Ovarian, Renal)

In vitro studies have demonstrated the broad-spectrum anticancer potential of benzothiazole derivatives against a panel of human cancer cell lines.

One benzothiazole derivative exhibited significant growth inhibitory activity against a wide range of cancer cell lines, including those from leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer, with log GI50 values ranging from -5.48 to -5.56. tandfonline.com Another derivative showed remarkable growth inhibition, particularly against leukemia cell lines (log GI50 value of -5.93). tandfonline.com

A series of 2-hydroxy benzothiazole incorporated 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 breast cancer cells. ekb.eg Several of these compounds displayed potent cytotoxicity, with IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL. ekb.eg Notably, 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol was identified as the most potent compound, with an IC50 of 1.8 ± 0.02 µM/mL, which is comparable to the standard drug Doxorubicin. ekb.eg

Furthermore, a study on benzothiazole-2-thiol derivatives revealed their antiproliferative activities against various human cancer cell lines, including A549 (lung), HCT-116 (colon), SW620 (colon), SW480 (colon), MDA-MB-468 (breast), SKRB-3 (breast), HeLa (cervical), SKOV-3 (ovarian), PC-3 (prostate), BxPC-3 (pancreatic), A431 (skin), and A375 (melanoma). nih.gov Certain derivatives, such as substituted methoxybenzamide benzothiazole and chloromethylbenzamide (B8583163) benzothiazole, demonstrated good anti-tumor potential with IC50 values between 1.1 µM and 8.8 µM. nih.gov

Table 1: In Vitro Anticancer Activity of Benzothiazole Derivatives

Compound/DerivativeCancer Cell Line(s)Activity MetricResultReference
Benzothiazole Derivative 4Leukemia, Non-small cell lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breastlog GI50-5.48 to -5.56 tandfonline.com
Benzothiazole Derivative 5Leukemialog GI50-5.93 tandfonline.com
2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenolMCF-7 (Breast)IC501.8 ± 0.02 µM/mL ekb.eg
Substituted Methoxybenzamide Benzothiazole 41VariousIC501.1 µM to 8.8 µM nih.gov
Substituted Chloromethylbenzamide Benzothiazole 42VariousIC501.1 µM to 8.8 µM nih.gov
Chlorobenzyl Indole Semicarbazide Benzothiazole 55HT-29 (Colon), H460 (Lung), A549 (Lung), MDA-MB-231 (Breast)IC500.024 µM, 0.29 µM, 0.84 µM, 0.88 µM nih.gov
PMX610Non-small cell lung, Colon, Breast-Potent and selective frontiersin.org
Compound B7A431 (Skin), A549 (Lung), H1299 (Lung)-Significantly inhibited proliferation frontiersin.org
Benzothiazole-based triazole derivative 7mMCF-7 (Breast), PC-3 (Prostate), HeLa (Cervical)IC502.32±0.03 µM, 3.57±0.05 µM, 2.93±0.05 µM ajgreenchem.com

Induction of Apoptosis in Cancer Cells

A key mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

For instance, a novel 1,2,5-trisubstituted benzimidazole (B57391) derivative, TJ08, was shown to induce apoptosis in a panel of cancer cell lines, including Jurkat, K562, MOLT-4, HeLa, HCT116, and MIA PaCa-2. acs.org This was accompanied by altered mitochondrial membrane potential and cell cycle arrest in the G1/S phase. acs.org Similarly, compound B7, a 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, demonstrated apoptosis-promoting and cell cycle-arresting effects in A431 and A549 cells. frontiersin.org

Antimicrobial Research (In Vitro Studies)

The benzothiazole core is also a prominent feature in the development of new antimicrobial agents, with research demonstrating activity against both bacteria and fungi.

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

Numerous studies have highlighted the in vitro antibacterial potential of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria.

A series of novel heteroarylated benzothiazoles showed moderate antibacterial activity, with one compound being the most potent with Minimum Inhibitory Concentration (MIC) values between 0.23–0.94 mg/mL. mdpi.com Another study found that newly synthesized benzothiazole derivatives exhibited varying levels of activity against Staphylococcus aureus and Escherichia coli, with some compounds showing moderate to good inhibition. nih.gov

Research has also explored the antibacterial mechanism of these compounds, suggesting that they may interact with cellular targets like DNA gyrase in S. aureus and dihydropteroate (B1496061) synthase in E. coli. nih.gov For example, one study identified a derivative, 16c, that was more potent against S. aureus than the standard drugs ampicillin (B1664943) and sulfadiazine. mdpi.com

Table 2: In Vitro Antibacterial Activity of Benzothiazole Derivatives

Compound/DerivativeBacterial Strain(s)Activity MetricResultReference
Heteroaryl Benzothiazole 2jVariousMIC0.23–0.94 mg/mL mdpi.com
Benzothiazole Derivatives 3 & 4E. coliIZDSignificant inhibitory activity nih.gov
Benzothiazole Derivative 16cS. aureusMIC0.025 mM mdpi.com
Benzothiazole-based Triazole 7gP. aeruginosa, K. aerogenes, C. violaceum, B. subtilis, B. sphaericus, S. aureusZone of InhibitionMaximum compared to Streptomycin ajgreenchem.com
(Z)-5-(2,3,4-Trifluorobenzylidene)rhodanineS. aureusMIC0.5 µg/mL nih.gov

Antifungal Activity (e.g., against Aspergillus niger, Candida albicans)

In addition to antibacterial properties, benzothiazole derivatives have demonstrated promising in vitro antifungal activity against various fungal pathogens.

A study on heteroarylated benzothiazoles revealed good antifungal activity, with one compound being particularly active. mdpi.com The mechanism of action is thought to involve the inhibition of 14-lanosterol demethylase. mdpi.com Another investigation into novel benzothiazole derivatives showed that some compounds possessed moderate antifungal activity against Candida albicans and Aspergillus niger. nih.gov

Furthermore, a series of benzothiazole-based triazole derivatives were evaluated for their antifungal activity against four fungal strains, including C. albicans and A. fumigatus. ajgreenchem.com One derivative, 7m, exhibited the maximum zone of inhibition when compared to the standard drug Amphotericin B. ajgreenchem.com

Table 3: In Vitro Antifungal Activity of Benzothiazole Derivatives

Compound/DerivativeFungal Strain(s)Activity MetricResultReference
Heteroaryl Benzothiazole 2dVariousMIC0.06–0.47 mg/mL mdpi.com
Benzothiazole Derivatives 10 & 12C. albicans, A. niger-Moderate activity nih.gov
Benzothiazole-based Triazole 7mC. albicans, A. fumigatus, T. rubrum, T. mentagrophytesZone of InhibitionMaximum compared to Amphotericin B ajgreenchem.com

Antiviral Research (In Vitro Studies)

The antiviral potential of benzothiazole derivatives is an emerging area of research, with several studies indicating their activity against a range of viruses in vitro.

A review of benzothiazole-based antiviral agents highlighted their potential in designing and developing new antiviral drugs. nih.gov For example, certain benzothiazole derivatives have been investigated as inhibitors of HCV NS5B polymerase and have shown inhibitory activity. nih.gov Another study reported on benzothiazole derivatives that inhibited the p24 antigen production in HIV-1 infected human T cells. nih.gov

More recent research on benzotriazole-based derivatives, a related class of compounds, identified several that were selectively active against Coxsackievirus B5, a human enterovirus. diva-portal.orgmdpi.com One of these compounds was found to protect cells from viral infection by interfering with the early phase of infection. diva-portal.orgmdpi.com

Hepatitis-C Virus (HCV) Inhibition

In the ongoing search for more effective and accessible treatments for Hepatitis C, a viral infection that affects millions globally, researchers have turned their attention to novel chemical entities. researchgate.netnih.gov Thiazolide derivatives, a class of compounds that includes structures related to 1-(Benzo[d]thiazol-5-yl)ethanamine, have shown promising inhibitory effects against the Hepatitis C virus (HCV) in laboratory settings.

In one in vitro study, thiazolide derivatives RM4832 and RM4863 were examined for their ability to inhibit HCV in Huh-7 cell lines. researchgate.netsapub.org The results indicated a significant antiviral response, with a notable decrease in viral titers after 24 hours of incubation. researchgate.netsapub.org The compounds demonstrated enhanced antiviral activity at specific concentrations, suggesting a dose-dependent effect. researchgate.netsapub.org These findings highlight the potential of thiazolide derivatives as a basis for future research into anti-HCV therapies. sapub.org

Another study focused on the structure-activity relationships (SARs) of thiazolides against HCV genotypes 1A and 1B using replicon assays. researchgate.net While the SARs were found to be less predictable than for Hepatitis B virus (HBV), a general trend was observed where an electron-withdrawing group at a specific position on the molecule correlated with increased potency. researchgate.net This research underscores the importance of continued investigation into the mode of action of thiazolides to inform the development of new anti-HCV drug candidates. researchgate.net

Anti-Inflammatory Research (In Vitro Studies)

Benzothiazole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory properties. nih.gov Several in vitro and in silico studies have been conducted to evaluate the anti-inflammatory potential of novel benzothiazole-containing compounds.

In one study, five new benzohydrazide (B10538) derivatives of benzothiazole were synthesized and their anti-inflammatory activity was assessed. jyoungpharm.org Molecular docking analysis revealed a strong binding affinity of these compounds with relevant receptors, and in vivo studies showed a significant reduction in carrageenan-induced paw edema in rats. jyoungpharm.org The study also noted that the substitution pattern on the benzohydrazide moiety influenced the anti-inflammatory efficacy. jyoungpharm.org

Another research effort focused on the synthesis of 2-substituted benzimidazole derivatives and their evaluation as anti-inflammatory agents. nih.gov These compounds were tested for their inhibitory effects on COX enzymes, as well as other targets associated with inflammation like Aldose reductase and Phospholipase A2. nih.gov Several of the synthesized compounds demonstrated lower IC50 values than the standard drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay, and their anti-inflammatory effect was comparable to diclofenac (B195802) sodium in an in vivo model. nih.gov

Anti-Alzheimer's Disease Research (In Vitro Enzyme Inhibition Studies)

The multifactorial nature of Alzheimer's disease (AD) has prompted researchers to investigate multitarget-directed ligands (MTDLs) that can interact with several biological targets relevant to the disease. nih.gov Benzothiazole derivatives have emerged as a promising scaffold for developing such agents.

A study described new benzothiazole-based derivatives as ligands for the histamine (B1213489) H3 receptor (H3R), a target in AD therapy. nih.gov The multitargeting potential of these ligands was also evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), all enzymes implicated in the pathology of AD. nih.gov One compound, a pyrrolidin-1-yl-methanone derivative, emerged as a promising MTDL with high affinity for H3R and significant inhibitory activity against AChE, BuChE, and MAO-B. nih.gov

The rationale for targeting both AChE and BuChE stems from the observation that while AChE inhibitors can counteract the loss of cholinergic transmission in the early stages of AD, BuChE levels remain stable or increase in later stages, making its inhibition potentially beneficial for cognitive function. nih.gov

Anticonvulsant Research (In Vitro and In Silico Studies)

Benzothiazole derivatives have also been investigated for their potential anticonvulsant effects. nih.gov Researchers have synthesized and evaluated new benzo[d]thiazole derivatives for their ability to protect against seizures in preclinical models.

One study synthesized thirty-four new benzo[d]thiazole derivatives and tested their anticonvulsant effects using the maximal electroshock seizure (MES) test. nih.gov Several of the synthesized compounds displayed a significant anticonvulsant effect at various doses without showing signs of neurotoxicity in the rotorod test. nih.gov The study identified specific substitution patterns that correlated with higher anticonvulsant activity. nih.gov

In a separate investigation, a series of novel thiazolidine-4-one substituted thiazoles were prepared and screened for their antiepileptic potency using both the MES and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com In silico models, including molecular docking, were used to predict the antiepileptic potency of these novel thiazoles. biointerfaceresearch.com One particular derivative was identified as the most active in the series, suggesting it could serve as a lead molecule for the development of safer antiepileptic drugs. biointerfaceresearch.com

Antidiabetic Research (In Vitro Enzyme Inhibition Studies)

The benzothiazole scaffold has been a prominent lead in the development of antidiabetic agents, particularly since the discovery of the aldose reductase inhibitor Zopolrestat. researchgate.net Subsequent research has focused on designing and synthesizing new benzothiazole derivatives that target key enzymes involved in diabetes.

One study focused on the design and in vitro evaluation of thiazolidinone-based benzothiazole derivatives as inhibitors of α-amylase and α-glucosidase, two enzymes that play a crucial role in carbohydrate digestion and glucose absorption. nih.gov Several of the synthesized analogues showed excellent inhibitory activity against both enzymes, with some compounds exhibiting significantly better potency than the standard drug acarbose. nih.gov

Another research effort reported a novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols as potent inhibitors of α-glucosidase. nih.govresearchgate.net All the synthesized compounds in this series demonstrated excellent inhibitory activity against the enzyme, with IC50 values significantly lower than that of acarbose. nih.govresearchgate.net These findings suggest that such derivatives warrant further investigation for the development of new treatments for type 2 diabetes mellitus. nih.gov

Antifilarial Research (In Vitro Studies on Parasitic Organisms)

Lymphatic filariasis, a debilitating parasitic disease, is another area where novel therapeutic agents are needed. In the search for new lead molecules, researchers have explored the potential of thiazolidinone derivatives against the filarial parasite Brugia malayi.

An in vitro study screened a series of twelve thiazolidinone derivatives for their antifilarial potential against the microfilarial stage of Brugia malayi. researchgate.net Four of these compounds showed significant activity and were subsequently tested against the adult parasites, with one compound demonstrating a marked effect. researchgate.net The study determined the IC50 and LD50 values for the effective compounds, indicating a good therapeutic index for most of them. researchgate.net These results suggest that thiazolidinone derivatives have the potential to be developed as important therapeutic lead molecules against both the microfilarial and adult stages of the parasite. researchgate.net

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Comprehensive searches of publicly available scientific databases and academic literature have yielded no specific information regarding the in vitro biological activities of the chemical compound this compound. While the broader class of benzothiazole derivatives has been the subject of extensive research for various therapeutic applications, including antioxidant and tyrosine kinase inhibition, specific studies detailing the activities of this particular compound are not presently available in the public domain.

The benzothiazole scaffold is a prominent feature in many biologically active molecules, with numerous studies highlighting the potential of its derivatives. Research into this class of compounds has revealed a wide spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Investigations have often focused on how different substitutions on the benzothiazole ring system influence these biological effects.

However, despite the general interest in benzothiazole derivatives, specific academic research focusing on the antioxidant potential or tyrosine kinase inhibition of this compound could not be identified. Consequently, no data tables or detailed research findings for this specific compound can be provided as per the requested outline.

It is possible that research on this compound exists in proprietary databases, internal corporate research, or has not yet been published. Until such data becomes publicly accessible, a detailed scientific article on its specific biological activities, as outlined, cannot be generated.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies for 1-(Benzo[d]thiazol-5-yl)ethanamine Analogues

The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods such as the condensation of 2-aminobenzenethiol with carbonyl-containing compounds. mdpi.com However, these conventional methods often come with drawbacks like low yields, harsh reaction conditions, and the use of toxic reagents or metal catalysts. mdpi.com Future research should prioritize the development of novel and sustainable synthetic methodologies for producing analogues of this compound.

A significant area of focus is the adoption of "green chemistry" principles to create more environmentally friendly and efficient synthetic routes. mdpi.comijbpas.com This includes the use of greener solvents like glycerol, microwave-assisted synthesis to accelerate reactions, and the development of metal-free catalytic systems. ijbpas.com For instance, methodologies utilizing a mixture of H2O2/HCl as a catalyst in ethanol (B145695) at room temperature have shown success in synthesizing various benzothiazole derivatives with excellent yields. mdpi.com Other innovative approaches include the use of polystyrene polymer catalysts grafted with iodine acetate (B1210297) and heterogeneous mixtures of methanesulfonic acid and silica (B1680970) gel. mdpi.com The development of one-pot synthesis protocols also presents an opportunity for cleaner and more efficient production of these compounds. researchgate.net Such advancements would not only be economically beneficial but also align with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

Application of Advanced Computational Approaches for Comprehensive Predictive Modeling

Advanced computational approaches are becoming indispensable tools in modern drug discovery and development. For this compound and its analogues, these methods can provide comprehensive predictive modeling of their physicochemical properties, pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), and potential biological activities. orientjchem.orgbiointerfaceresearch.com

Molecular docking studies, for example, can predict the binding affinities and modes of interaction between benzothiazole derivatives and various biological targets, such as enzymes and receptors. mdpi.comnih.govnih.gov This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. Furthermore, in silico tools can predict drug-likeness based on criteria like Lipinski's Rule of Five, which helps in the early identification of compounds with favorable pharmacokinetic properties. orientjchem.orgnih.gov By employing these computational models, researchers can gain a deeper understanding of structure-activity relationships (SAR) and design more potent and selective analogues of this compound, thereby accelerating the drug discovery process and reducing the reliance on extensive and costly experimental screening. biointerfaceresearch.comresearchgate.net

In-Depth Mechanistic Elucidation of Biological Actions at the Molecular Level

While the broad biological activities of benzothiazole derivatives are well-documented, the precise molecular mechanisms underlying these actions often require more in-depth investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound and its analogues.

For example, various benzothiazole compounds have been shown to exert their effects by inhibiting specific enzymes, such as carbonic anhydrase, topoisomerase-II, AMP-activated protein kinase (AMPK), dihydropteroate (B1496061) synthase (DHPS), and B-cell lymphoma 2 (BCL-2). nih.govmdpi.comnih.govacs.org To understand the therapeutic potential of this compound derivatives, it is crucial to identify their primary molecular targets and understand how they interact with them at a structural level. Techniques such as X-ray crystallography of the compound bound to its target protein can provide invaluable insights into the binding mode and guide further optimization. A thorough understanding of the mechanism of action is essential for the rational design of more effective and safer therapeutic agents.

Exploration of New Biological Targets and Pathways for Therapeutic Development

The diverse pharmacological profile of the benzothiazole nucleus suggests that its derivatives may interact with a wide range of biological targets, many of which may not yet have been explored. nih.govnih.gov A key area for future research is the systematic exploration of new biological targets and pathways for the therapeutic development of this compound analogues.

Given that benzothiazole derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic agents, high-throughput screening against a broad panel of biological targets could uncover novel therapeutic applications. frontiersin.orgsci-hub.seacs.orgnih.gov For instance, their potential as modulators of receptor tyrosine kinases, components of the PI3K/Akt/mTOR pathway, or as inhibitors of microbial enzymes warrants further investigation. frontiersin.orgmdpi.com Identifying new targets would not only expand the therapeutic potential of this class of compounds but also contribute to a deeper understanding of the pathophysiology of various diseases.

Rational Design and Synthesis of Highly Targeted Derivatives for Specific Academic Applications

Beyond therapeutic applications, there is considerable scope for the rational design and synthesis of highly targeted derivatives of this compound for specific academic and research purposes. nih.govnih.gov The benzothiazole scaffold can serve as a core for developing chemical probes to study biological processes.

For example, by incorporating fluorescent moieties, it is possible to create fluorescent markers for imaging specific cellular components or tracking biological pathways. mdpi.com Furthermore, by optimizing the structure for high affinity and selectivity towards a particular enzyme or receptor, these derivatives can be used as specific inhibitors or activators to probe the function of that target in a research setting. The ability to design molecules with tailored properties makes this compound and its analogues valuable tools for fundamental biological and medicinal chemistry research. researchgate.net

Q & A

Q. Tables for Reference

Compound Activity Against Sp1 (µg/mL) Activity Against Sp5 (µg/mL) Reference
3a128
3f96
3g1310

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.